Codeine(1+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

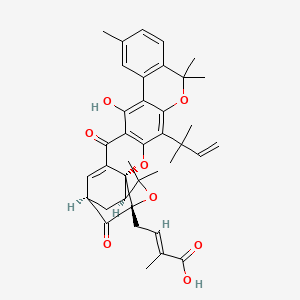

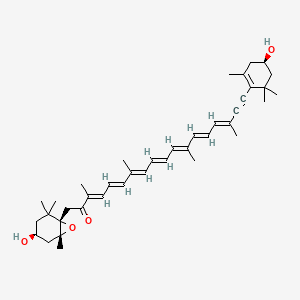

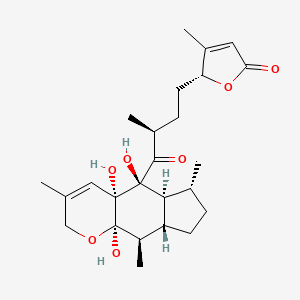

Codeine(1+) is the conjugate acid of codeine arising from protonation of the tertiary amino group; major species at pH 7.3. It is a conjugate acid of a codeine.

科学的研究の応用

Pharmacogenomics and Drug Product Labeling

Pharmacogenomics, a field combining pharmacology and genomics, plays a significant role in understanding individual responses to drugs, including codeine. Genetic variations can influence drug effectiveness and toxicity, as seen with codeine therapy in patients with lower cytochrome P450 2D6 activity. Such patients may not benefit from codeine's analgesic activity due to poor conversion of codeine to its active metabolite, morphine (Baker, 2003).

The Effects of Collection Methods on Oral Fluid Codeine Concentrations

Research has explored various methods for collecting oral fluid for drug testing, including codeine. The study found that different collection techniques can significantly affect the measured concentrations of codeine in oral fluid, highlighting the importance of standardized collection methods in clinical and forensic contexts (O'Neal et al., 2000).

Codeine Metabolism and Pharmacokinetics

The pharmacokinetics of codeine, particularly how it is metabolized to its active form, morphine, has been a key area of research. This process is mediated by the polymorphic enzyme CYP2D6, and variability in this enzyme's activity can significantly impact the therapeutic efficacy and safety of codeine (Crews et al., 2014).

Codeine-Induced Hepatic Injury

Studies have investigated the potential hepatic injury caused by codeine. Codeine is metabolized in the liver via the cytochrome P450 system, and misuse or chronic administration can lead to liver damage, as evidenced by changes in liver function tests and histopathological changes in liver tissue (Akhigbe et al., 2020).

Analytical Methods for Codeine Determination

Advancements in analytical techniques for detecting codeine are crucial for both quality control in pharmaceutical formulations and addressing public health issues related to drug misuse. Reliable detection methods are essential given the psychoactive properties of codeine and its potential for misuse (Pratiwi et al., 2021).

特性

製品名 |

Codeine(1+) |

|---|---|

分子式 |

C18H22NO3+ |

分子量 |

300.4 g/mol |

IUPAC名 |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/p+1/t11-,12+,13-,17-,18-/m0/s1 |

InChIキー |

OROGSEYTTFOCAN-DNJOTXNNSA-O |

異性体SMILES |

C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O |

正規SMILES |

C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,4R,7E)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1249321.png)

![2-[(3S)-3-hydroxypiperidin-1-yl]ethyl 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B1249337.png)